![molecular formula C23H22FN3O4S2 B2398950 N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851782-73-5](/img/structure/B2398950.png)

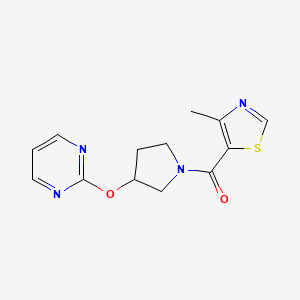

N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research has identified certain pyrazoline and benzenesulfonamide derivatives as potent inhibitors of carbonic anhydrase I and II, with some compounds showing lower inhibitory constant (Ki) values, indicating their potential for detailed enzyme inhibition studies (Gul et al., 2016). Similar studies have also highlighted the synthesis of new derivatives for carbonic anhydrase inhibition, which could lead to developments in the treatment of conditions like glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).

Antitumor Activity

The compound and its derivatives have been evaluated for antitumor activities, with certain derivatives showing promising results against non-small cell lung cancer and melanoma cell lines. This suggests their potential as a starting point for the development of new anticancer drugs (Sławiński & Brzozowski, 2006).

Selective Inhibition and Antagonistic Properties

Some derivatives have been developed as selective inhibitors of human carbonic anhydrase IX and XII, crucial for designing anticancer agents targeting specific tumor microenvironments. The selectivity and potency of these compounds highlight their therapeutic potential (Gul et al., 2018).

COX-2 Inhibition

Research into 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has revealed their capability as selective cyclooxygenase-2 (COX-2) inhibitors, which could be beneficial in developing anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional NSAIDs (Pal et al., 2003).

Sensing Applications

Derivatives have also been explored for their utility in sensing applications, such as the selective fluorometric "Turn-off" sensing of Hg2+, demonstrating the compound's potential in environmental monitoring and safety assessments (Bozkurt & Gul, 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism.

Mode of Action

This interaction can lead to changes in the expression of genes regulated by PPARγ, affecting processes such as lipid metabolism, inflammation, and cell differentiation .

Biochemical Pathways

The compound’s interaction with PPARγ can affect several biochemical pathways. PPARγ is involved in the regulation of genes associated with lipid metabolism, insulin sensitivity, inflammation, and cell differentiation. Therefore, modulation of PPARγ activity can have wide-ranging effects on these processes .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific interactions with PPARγ and the subsequent changes in gene expression. This can lead to alterations in lipid metabolism, insulin sensitivity, inflammation, and cell differentiation .

Propiedades

IUPAC Name |

N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-20-8-6-7-18(15-20)22-16-23(17-11-13-19(24)14-12-17)27(25-22)33(30,31)21-9-4-3-5-10-21/h3-15,23,26H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXSLISARWDLRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398871.png)

![1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398874.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2398880.png)

![N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE](/img/structure/B2398881.png)

![ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate](/img/structure/B2398882.png)

![[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2398885.png)

![2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2398887.png)

![4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one](/img/structure/B2398889.png)

![(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2398890.png)